2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-2-1-3-13(18)15(12)16(22)21-8-4-11(5-9-21)23-14-10-19-6-7-20-14/h1-3,6-7,10-11H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRFSFCJNKFRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine to form the intermediate, which is then reacted with pyrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-{[1-(2-CHLORO-6-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoyl-Containing Agrochemicals
Compounds with benzoyl groups are prevalent in pesticides due to their ability to interfere with enzymatic processes. For example:
- Pyrazoxyfen (2-((4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone) shares a benzoyl-pyrazole-ether scaffold but differs in halogenation (2,4-dichloro vs. 2-chloro-6-fluoro) and core heterocycle (pyrazole vs. pyrazine). Pyrazoxyfen is used as a herbicide, indicating that halogen positioning influences target specificity .
- Clofencet (2-(4-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid) incorporates a pyridazine ring instead of pyrazine, which may alter solubility and binding kinetics .
Piperidine/Piperazine Derivatives
- The compound 1-([6-(1H-Pyrazol-4-Yl)Pyridin-3-Yl]Carbonyl)-4-Pyridin-2-Ylpiperazine (C₁₈H₁₈N₆O, MW 334.37) from replaces the piperidine ring with a piperazine group, introducing an additional nitrogen atom. Piperazine derivatives often exhibit improved water solubility but reduced lipophilicity compared to piperidine analogs, impacting membrane permeability .
Triazine-Based Herbicides
- Cyanazine (2-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile) and procyazine (cyclopropylamino-substituted triazine) highlight the role of triazine cores in herbicidal activity. The pyrazine in the target compound may offer similar nitrogen-rich interactions but with distinct steric and electronic profiles .
Data Table: Structural and Functional Comparison
Key Research Findings
- Heterocycle Impact : Pyrazine’s dual nitrogen atoms could facilitate stronger dipole interactions than pyrazole or triazine cores, influencing target binding in enzymatic systems.
- Piperidine vs. Piperazine : The piperidine ring in the target compound likely increases lipophilicity compared to piperazine derivatives, favoring blood-brain barrier penetration in pharmaceutical contexts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}pyrazine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use nucleophilic substitution or coupling reactions to attach the pyrazine moiety to the piperidine ring. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for similar compounds, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts in a water-DCM solvent system .
- Step 2 : Optimize reaction temperature (ambient to 60°C) and time (2–24 hours) to balance yield and purity. Monitor via TLC (ethyl acetate:hexane, 1:8) .
- Step 3 : Purify via silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization. Yield improvements (>70%) are achievable with stoichiometric adjustments of the benzoyl chloride intermediate.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., chloro-fluoro benzoyl group integration) and piperidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion detection) and fragmentation patterns to rule out byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodology :
- Hypothesis Testing : Compare results from in vitro enzyme inhibition assays (e.g., kinase targets) vs. in vivo models to identify assay-specific interference (e.g., serum protein binding) .
- Data Normalization : Use positive controls (e.g., staurosporine for kinase assays) and statistical tools (ANOVA with post-hoc tests) to account for variability .
- Structural Analysis : Perform molecular docking studies (AutoDock Vina) to evaluate binding affinity discrepancies caused by conformational flexibility of the piperidine ring .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
- Methodology :
- Phase 1 (Lab Studies) :
- Measure hydrophobicity (logP) via shake-flask method and hydrolysis rates at pH 4–9 to predict environmental persistence .
- Use LC-MS/MS to quantify biodegradation products in simulated soil/water systems .
- Phase 2 (Field Studies) :
- Deploy randomized block designs with split plots to assess soil adsorption and bioaccumulation in model organisms (e.g., Daphnia magna) across seasons .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for therapeutic targets?
- Methodology :
- Library Synthesis : Introduce substituents (e.g., methyl, trifluoromethyl) at the pyrazine or benzoyl positions to modulate steric/electronic effects .
- Biological Screening : Test derivatives against panels of receptors (e.g., GPCRs, kinases) to identify selectivity trends. Use IC₅₀ values and selectivity indices (SI = IC₅₀ off-target / IC₅₀ target) for prioritization .
- Computational Modeling : Perform MD simulations (AMBER/CHARMM) to predict binding poses and optimize hydrogen-bonding interactions with target active sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodology :
- Step 1 : Verify solvent and calibration standards (e.g., TMS for NMR) to rule out instrumental error .
- Step 2 : Analyze byproducts via GC-MS or HPLC-MS to detect trace impurities (e.g., unreacted starting materials) .
- Step 3 : Use 2D NMR (COSY, HSQC) to confirm stereochemical consistency, particularly for the piperidine ring’s chair vs. boat conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
